5-Bromo-1,2,3-tris(dodecyloxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1,2,3-tris(dodecyloxy)benzene is a chemical compound with the molecular formula C42H77BrO3 and a molecular weight of 709.98 . It appears as a white to almost white powder or crystal .
Synthesis Analysis
The synthesis of this compound involves the use of potassium carbonate in N,N-dimethyl-formamide at varying temperatures . The yield of the reaction varies depending on the conditions, with yields reported from 77% to 98% .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a bromine atom and three dodecyloxy groups .
Physical and Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a melting point range of 47.0 to 51.0 degrees Celsius . The compound is soluble in toluene .
Scientific Research Applications
Synthesis and Characterization of Organic Compounds
5-Bromo-1,2,3-tris(dodecyloxy)benzene has been utilized in the synthesis of various organic compounds. For example, the synthesis of ethynylferrocene compounds from 1,3,5-tribromobenzene has been documented, highlighting the importance of bromo-substituted benzenes in organic synthesis (Fink et al., 1997). Similarly, the preparation of tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate demonstrates the versatility of bromo-substituted benzenes in creating complex organic structures (Sharutin & Sharutina, 2016).
Liquid Crystal Displays and Optical Materials
Several studies have focused on the application of bromo-substituted benzenes in the field of liquid crystal displays (LCDs) and optical materials. Dendronized polyimides with long-chain alkyl groups derived from similar compounds have been explored for their application in vertically aligned nematic LCDs, demonstrating the potential of these materials in advanced display technologies (Tsuda et al., 2009). Additionally, studies on dodecyloxy-substituted tris(styryl)pyridines have revealed their application in nonlinear optics, indicating the broad utility of these compounds in various optical applications (Lifka et al., 2008).
Self-Assembling Amphiphiles and Mesophases
Research has also been conducted on the self-assembly properties of compounds related to this compound. For instance, wedge-shaped molecules with a sulfonate group at the tip, similar in structure to the subject compound, have been shown to form columnar mesophases, demonstrating their potential in creating self-assembling materials (Zhu et al., 2004). This property is crucial for the development of new materials with specific self-organization characteristics.
Coordination Polymers and Sensing Applications
Bromo-substituted benzenes have been used in the synthesis of coordination polymers with applications in selective sorption and fluorescence sensing. Studies have shown that these compounds can be effective in detecting specific substances, indicating their potential use in sensors and filtration systems (Hua et al., 2015).
Safety and Hazards
The compound is classified with the signal word “Warning” and is associated with Hazard Statements H315 and H319 . These statements indicate that the compound may cause skin irritation (H315) and serious eye irritation (H319). Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .
Properties
IUPAC Name |
5-bromo-1,2,3-tridodecoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H77BrO3/c1-4-7-10-13-16-19-22-25-28-31-34-44-40-37-39(43)38-41(45-35-32-29-26-23-20-17-14-11-8-5-2)42(40)46-36-33-30-27-24-21-18-15-12-9-6-3/h37-38H,4-36H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDQGPDSONWHEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H77BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70798689 |
Source
|
Record name | 5-Bromo-1,2,3-tris(dodecyloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70798689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
710.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
654065-52-8 |
Source
|
Record name | 5-Bromo-1,2,3-tris(dodecyloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70798689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.